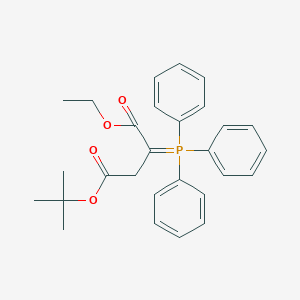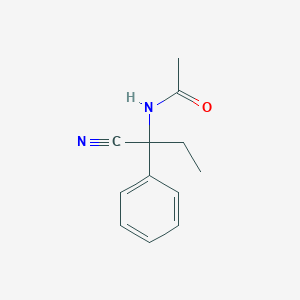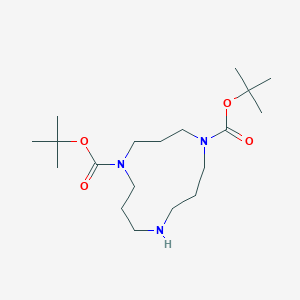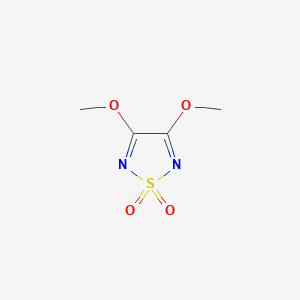
(4-Ethoxyphenyl)-phenylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Ethoxyphenyl)-phenylmethanamine, also known as 4-Ethoxyamphetamine (4-EA), is a psychoactive drug that belongs to the amphetamine class of compounds. It is a derivative of phenethylamine, which is a naturally occurring compound found in some plants and animals. 4-EA has been found to exhibit stimulant and entactogenic effects, and has been the subject of scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 4-EA involves the release of neurotransmitters in the brain. Specifically, 4-EA acts as a substrate for the vesicular monoamine transporter (VMAT), which transports neurotransmitters such as dopamine, serotonin, and norepinephrine into vesicles for storage and release. By acting as a substrate for VMAT, 4-EA increases the release of these neurotransmitters into the synapse, leading to increased stimulation of the postsynaptic receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-EA are similar to those of other amphetamines. These effects include increased heart rate and blood pressure, decreased appetite, and increased wakefulness and alertness. Additionally, 4-EA has been found to increase the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which can lead to improved mood and motivation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-EA in lab experiments is its relatively low toxicity compared to other amphetamines. Additionally, 4-EA has been found to exhibit potent stimulant and entactogenic effects, making it useful for studying the effects of amphetamines on behavior and cognition. However, one limitation of using 4-EA in lab experiments is its limited availability, which can make it difficult to obtain for research purposes.
Orientations Futures
There are several potential future directions for research on 4-EA. One area of interest is its potential therapeutic applications in the treatment of depression, anxiety, and addiction. Additionally, further research could be conducted to better understand the mechanism of action of 4-EA and its effects on neurotransmitter release in the brain. Finally, studies could be conducted to investigate the long-term effects of 4-EA use, particularly in terms of its potential for addiction and neurotoxicity.
Méthodes De Synthèse
The synthesis of 4-EA involves the reaction of 4-ethoxybenzaldehyde with nitroethane to form 4-ethoxyphenyl-2-nitropropene. This intermediate is then reduced using a reducing agent such as sodium borohydride to form 4-EA.
Applications De Recherche Scientifique
Research on 4-EA has focused on its potential therapeutic applications, particularly in the treatment of depression, anxiety, and addiction. Studies have shown that 4-EA has a similar mechanism of action to other amphetamines, which involves the release of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. This release of neurotransmitters has been found to improve mood, increase motivation, and reduce symptoms of anxiety and depression.
Propriétés
Numéro CAS |
131224-22-1 |
|---|---|
Nom du produit |
(4-Ethoxyphenyl)-phenylmethanamine |
Formule moléculaire |
C15H17NO |
Poids moléculaire |
227.3 g/mol |
Nom IUPAC |
(4-ethoxyphenyl)-phenylmethanamine |
InChI |
InChI=1S/C15H17NO/c1-2-17-14-10-8-13(9-11-14)15(16)12-6-4-3-5-7-12/h3-11,15H,2,16H2,1H3 |
Clé InChI |
DZZLERCMSWAOHE-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(C2=CC=CC=C2)N |
SMILES canonique |
CCOC1=CC=C(C=C1)C(C2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B183433.png)


![3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B183439.png)


![Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B183446.png)
![5-Methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B183448.png)



![5-bromo-3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B183452.png)
